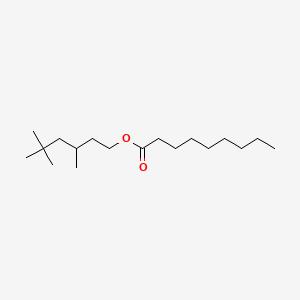
3,5,5-Trimethylhexyl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethylhexyl nonanoate is an organic compound with the molecular formula C18H36O2. It is an ester derived from nonanoic acid and 3,5,5-trimethylhexanol. This compound is known for its use in various industrial and cosmetic applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 3,5,5-trimethylhexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the ester from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylhexyl nonanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Nonanoic acid and 3,5,5-trimethylhexanol
Transesterification: New ester and alcohol (depending on the alcohol used in the reaction)
Scientific Research Applications
3,5,5-Trimethylhexyl nonanoate has several applications in scientific research and industry:
Cosmetics: Used as an emollient and skin-conditioning agent in various cosmetic formulations.
Lubricants: Acts as a lubricant in mechanical and industrial applications due to its low volatility and high thermal stability.
Chemical Synthesis: Serves as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The primary mechanism of action of 3,5,5-trimethylhexyl nonanoate in cosmetic applications involves its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. Its molecular structure allows it to penetrate the skin’s outer layer, providing long-lasting moisturizing effects .
Comparison with Similar Compounds
Similar Compounds
- Nonyl acetate
- Isoamyl acetate
- Ethylhexyl palmitate
Uniqueness
Compared to similar compounds, 3,5,5-trimethylhexyl nonanoate offers superior emollient properties and stability, making it particularly valuable in high-performance cosmetic formulations. Its branched structure contributes to its unique physical and chemical properties, such as lower viscosity and higher spreadability .
Properties
CAS No. |
67923-51-7 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
3,5,5-trimethylhexyl nonanoate |
InChI |
InChI=1S/C18H36O2/c1-6-7-8-9-10-11-12-17(19)20-14-13-16(2)15-18(3,4)5/h16H,6-15H2,1-5H3 |
InChI Key |
HSAPRRNIACHOPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


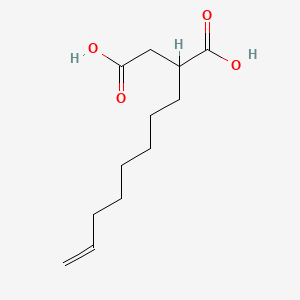
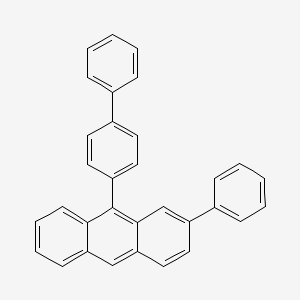
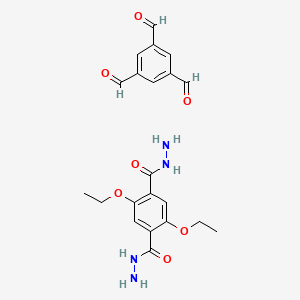
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
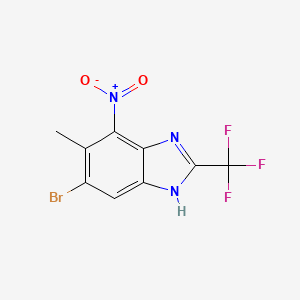
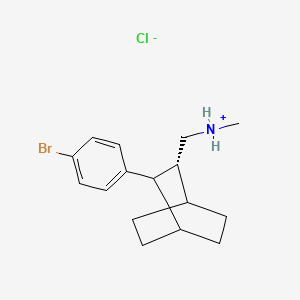
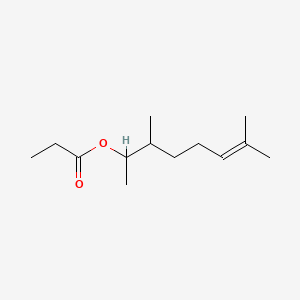


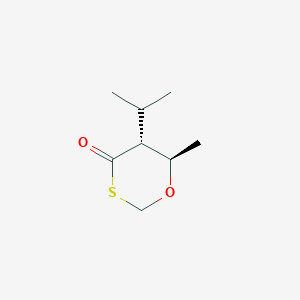
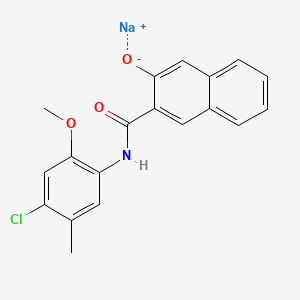
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)


